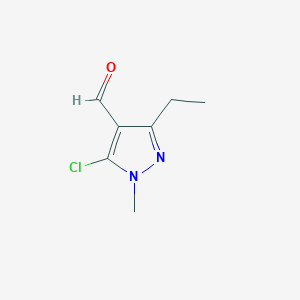
5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde
説明
“5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde” is a chemical compound with the CAS Number: 128564-56-7 . It has a molecular weight of 172.61 . The IUPAC name for this compound is 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde .
Physical And Chemical Properties Analysis
The compound is a powder and its melting point is between 37-41°C .
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of pyrazole derivatives, including those similar to 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, has been extensively explored. For instance, Xu and Shi (2011) detailed the synthesis and crystal structure of a closely related compound, revealing insights into its molecular geometry and interactions (Xu & Shi, 2011). Additionally, Trilleras et al. (2014) described the formation of sheets built from π-stacked hydrogen-bonded chains in a similar compound, highlighting the potential for constructing complex molecular architectures (Trilleras, Utria, Cobo, & Glidewell, 2014).
Chemical Reactivity and Applications
The chemical reactivity of pyrazole derivatives offers a pathway to novel heterocyclic systems. Gouda et al. (2016) reviewed the preparation methods and reactivity of 5-chloropyrazole-4-carbaldehydes, underscoring their importance as intermediates in synthesizing diverse, synthetically challenging heterocyclic compounds (Gouda, Abu-Hashem, Saad, & Elattar, 2016).
Corrosion Inhibition
In the context of material science, Thomas et al. (2020) investigated 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde for its corrosion protection properties on mild steel in acidic environments. Their study demonstrated the compound's efficacy as a corrosion inhibitor, offering insights into its adsorption behavior and protective mechanism on metal surfaces (Thomas, Ammal, & Joseph, 2020).
Biological Activities
While excluding drug usage and side effects, research on pyrazole derivatives has also touched upon their potential biological activities. Bhat et al. (2016) synthesized a series of pyrazole-carbaldehyde compounds, evaluating their antimicrobial activities. This study showcased the broad spectrum of microbial inhibition these compounds could exhibit, suggesting their utility in developing new antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
5-chloro-3-ethyl-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-6-5(4-11)7(8)10(2)9-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCGECGIPOLQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373928 | |
| Record name | 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde | |
CAS RN |
128564-56-7 | |
| Record name | 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128564-56-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

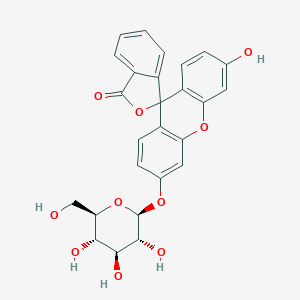

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)
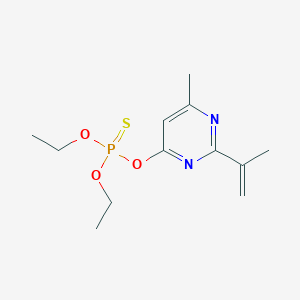
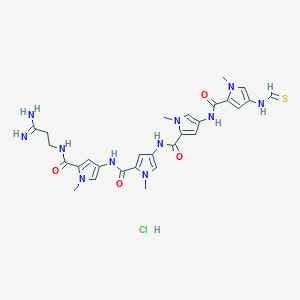
![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)
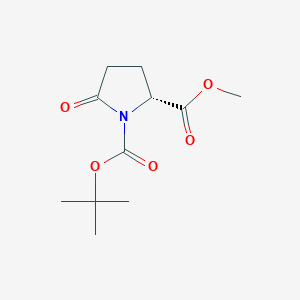
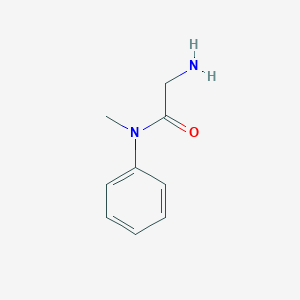
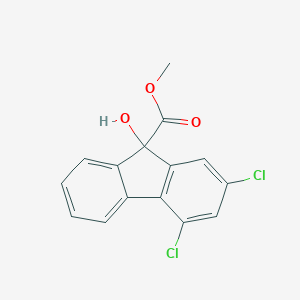

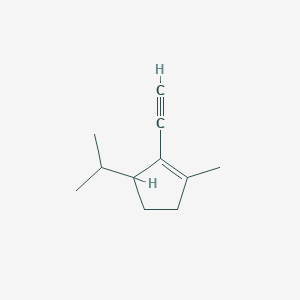

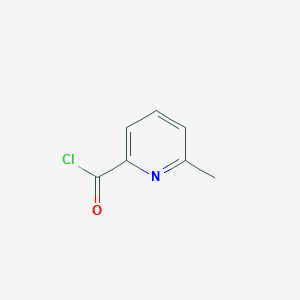
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)